6H-Pyrido(4,3-b)carbazole, 5,9,11-trimethyl-
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Overview
Description
5,9,11-Trimethyl-6H-pyrido[4,3-b]carbazole is a heterocyclic compound belonging to the class of pyridocarbazoles. This compound is structurally characterized by a pyrido[4,3-b]carbazole core with three methyl groups attached at positions 5, 9, and 11. Pyridocarbazoles are known for their significant biological activities, including anticancer properties, due to their ability to intercalate with DNA and inhibit topoisomerase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,11-Trimethyl-6H-pyrido[4,3-b]carbazole typically involves a multi-step process. One common method includes the palladium-catalyzed tandem cyclization/cross-coupling reaction. This method allows for the formation of the pyrido[4,3-b]carbazole core through a series of cyclization and coupling steps . The reaction conditions often involve the use of palladium catalysts, such as palladium(II) acetate, in the presence of ligands like triphenylphosphine, and bases like cesium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production of 5,9,11-Trimethyl-6H-pyrido[4,3-b]carbazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5,9,11-Trimethyl-6H-pyrido[4,3-b]carbazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced forms of the compound, and various substituted derivatives with altered biological activities .
Scientific Research Applications
5,9,11-Trimethyl-6H-pyrido[4,3-b]carbazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,9,11-Trimethyl-6H-pyrido[4,3-b]carbazole involves its ability to intercalate with DNA, thereby disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This inhibition prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately cell death . The compound also interacts with other molecular targets, such as kinases and transcription factors, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole, known for its potent anticancer activity.
Olivacine: Another pyridocarbazole with significant biological activities.
Celiptium: A derivative with enhanced water solubility and anticancer properties.
Uniqueness
5,9,11-Trimethyl-6H-pyrido[4,3-b]carbazole is unique due to the presence of three methyl groups, which can influence its biological activity and chemical reactivity. The specific positioning of these methyl groups can affect the compound’s ability to interact with DNA and other molecular targets, potentially leading to distinct biological effects compared to other pyridocarbazoles .
Properties
CAS No. |
18073-31-9 |
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Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
5,9,11-trimethyl-6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C18H16N2/c1-10-4-5-16-14(8-10)17-11(2)15-9-19-7-6-13(15)12(3)18(17)20-16/h4-9,20H,1-3H3 |
InChI Key |
BYHFFXRDZVPQCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C(=C4C=NC=CC4=C3C)C |
Origin of Product |
United States |
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